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Compound Name: H-Phe(3,5-DiF)-OH

Cat. No.: B1582020

For Researchers, Scientists, and Drug Development Professionals

Introduction

H-Phe(3,5-DiF)-OH, or 3,5-difluorophenylalanine, is a non-canonical amino acid that has
garnered significant interest in medicinal chemistry and drug development. The strategic
incorporation of fluorine atoms onto the phenyl ring of phenylalanine can modulate the parent
molecule's physicochemical properties, including its pKa, lipophilicity, and metabolic stability.
These alterations make H-Phe(3,5-DiF)-OH a valuable building block for creating peptides and
proteins with enhanced biological activity and stability. Notably, it serves as a sensitive probe in
19F Nuclear Magnetic Resonance (NMR) spectroscopy for detailed structural and dynamic
studies of biomolecules. This guide provides a comprehensive overview of the available
spectroscopic data for H-Phe(3,5-DiF)-OH and outlines the experimental protocols for its
characterization.

Molecular and Spectroscopic Overview

Property Value Source

Molecular Formula CoHoF2NO2 --INVALID-LINK--
Molecular Weight 201.17 g/mol --INVALID-LINK--
CAS Number 31105-91-6 (L-isomer) --INVALID-LINK--
Exact Mass 201.06013485 Da --INVALID-LINK--
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Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy

While specific, experimentally verified spectra for the free amino acid H-Phe(3,5-DiF)-OH are
not readily available in the public domain, the following tables summarize the expected
chemical shifts based on data from closely related structures and general principles of NMR
spectroscopy. The experimental protocols for obtaining such data are well-established.

IH NMR (Proton NMR)

Expected Chemical Shifts in D20
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Proton Assignment

Expected Chemical

. Multiplicity Notes
Shift (ppm)

a-H

The chemical shift is
influenced by the
adjacent amino and
Doublet of doublets

~3.9-4.2 (dd) carboxyl groups.
Coupling to the two 3-
protons will result in a
doublet of doublets.

These protons are

diastereotopic and will

appear as a complex

_ multiplet due to

~3.0-3.3 Multiplet (m) ) )

geminal coupling to

each other and vicinal

coupling to the a-

proton.

Aromatic H (2,6)

These protons are
chemically equivalent
and will likely appear
as a doublet or
Doublet (d) or ]
~6.8-7.1 ) multiplet due to
Multiplet (m) ) ]
coupling with the
aromatic proton at
position 4 and the

fluorine atoms.

Aromatic H (4)

This proton will be
split by the two
] ) adjacent aromatic
Triplet of triplets (tt) or
~6.6 - 6.9 ] protons and the two
Multiplet (m) )
meta fluorine atoms,
resulting in a complex

multiplet.
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13C NMR (Carbon NMR)

Expected Chemical Shifts in D20

Carbon Assignment

Expected Chemical Shift
(ppm)

Notes

C=0 (Carboxyl)

~170 - 175

The chemical shift of the
carboxyl carbon is

characteristic for amino acids.

C-F (Aromatic)

~160 - 165 (d, 1JCF = 245 Hz)

The carbons directly bonded to
fluorine will exhibit a large one-
bond coupling constant (*1JCF)

and appear as a doublet.

C-ipso (Aromatic)

~140 - 145

The carbon at the point of
attachment of the side chain to

the phenyl ring.

C-H (Aromatic)

~110 - 125

The chemical shifts of the
aromatic carbons bearing
protons are influenced by the
electron-withdrawing fluorine

atoms.

a-C

~55-60

The chemical shift of the
alpha-carbon is typical for

amino acids.

~35-40

The chemical shift of the beta-

carbon.

19F NMR (Fluorine NMR)

Expected Chemical Shift
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Fluorine Expected Chemical Lo
. . Multiplicity Notes

Assignment Shift (ppm)
In a proton-decoupled
1°F NMR spectrum,
the two equivalent
fluorine atoms at the 3

) ) and 5 positions of the
Aromatic F (3,5) -108to -112 Singlet (s)

phenyl ring are
expected to appear as
a singlet. The
chemical shift is

referenced to CFCls.

Infrared (IR) Spectroscopy

An experimental IR spectrum for H-Phe(3,5-DiF)-OH is not publicly available. However, the
spectrum is expected to be dominated by characteristic vibrations of the amino acid functional
groups.

Expected Vibrational Frequencies

Wavenumber (cm~?) Vibrational Mode Intensity
3000 - 3300 N-H stretch (amino group) Medium
2500 - 3300 O-H stretch (carboxyl group) Broad
~1700 - 1750 C=0 stretch (carboxyl group) Strong
~1580 - 1640 N-H bend (amino group) Strong
~1400 - 1500 C-O-H bend (carboxyl group) Medium
~1100 - 1300 C-F stretch (aromatic) Strong

Mass Spectrometry (MS)

Expected Mass-to-Charge Ratios (m/z)
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mlz lon Notes

The protonated molecular ion

is expected to be the base

202.0680 [M+H]*+ . L
peak in positive ion mode
electrospray ionization (ESI).
The deprotonated molecular
200.0524 [M-H]~ ion is expected in negative ion

mode ESI.

A common fragmentation

pathway for amino acids is the
156.0774 [M+H - HCOOH]* loss of formic acid (46.0055

Da). This is a hypothetical but

likely fragment.

Experimental Protocols
NMR Spectroscopy

o Sample Preparation: Dissolve 5-10 mg of H-Phe(3,5-DiF)-OH in 0.6-0.7 mL of a suitable
deuterated solvent (e.g., D20, DMSO-de). For accurate chemical shift referencing, an
internal standard such as DSS or TMSP can be added.

 Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped
with a multinuclear probe.

e 1H NMR Acquisition: Acquire a standard one-dimensional proton spectrum with appropriate
parameters for resolution and signal-to-noise ratio. This typically involves a 90° pulse, an
acquisition time of 2-3 seconds, and a relaxation delay of 1-2 seconds.

e 13C NMR Acquisition: Obtain a proton-decoupled 3C spectrum. Due to the lower natural
abundance and sensitivity of 13C, a larger number of scans will be required to achieve an
adequate signal-to-noise ratio.

e 19F NMR Acquisition: Acquire a proton-decoupled °F spectrum. A dedicated fluorine probe or
a multinuclear probe is necessary.
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Infrared (IR) Spectroscopy

Sample Preparation: For solid-state analysis, prepare a KBr pellet by mixing a small amount
of H-Phe(3,5-DiF)-OH with dry potassium bromide and pressing it into a transparent disk.
Alternatively, Attenuated Total Reflectance (ATR) can be used with the neat solid.

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

Data Acquisition: Record the spectrum over the mid-IR range (typically 4000-400 cm~1) with
a sufficient number of scans to obtain a high-quality spectrum. A background spectrum of the
KBr pellet or the empty ATR crystal should be recorded and subtracted from the sample
spectrum.

Mass Spectrometry

Sample Preparation: Prepare a dilute solution of H-Phe(3,5-DiF)-OH (e.g., 1-10 uM) in a
solvent compatible with electrospray ionization, such as a mixture of water and acetonitrile
with a small amount of formic acid (for positive ion mode) or ammonium hydroxide (for
negative ion mode).

Instrumentation: Employ a high-resolution mass spectrometer, such as a time-of-flight (TOF)
or Orbitrap instrument, coupled to an electrospray ionization (ESI) source.

Data Acquisition: Acquire a full scan mass spectrum to determine the accurate mass of the
molecular ion. For fragmentation analysis (MS/MS), select the precursor ion ([M+H]* or [M-
H]~) and subject it to collision-induced dissociation (CID) to generate a product ion spectrum.

Application Workflow: Probing Peptide-Receptor
Interactions

H-Phe(3,5-DiF)-OH is utilized to study peptide-receptor interactions, such as the binding of the

thrombin receptor-tethered ligand peptide (SFLLRNP) to the thrombin receptor. The fluorine

atoms serve as sensitive 1°F NMR probes to monitor conformational changes upon binding.
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Workflow for Studying Peptide-Receptor Interactions using H-Phe(3,5-DiF)-OH

Peptide Synthesis

Solid-Phase Peptide Synthesis (SPPS)

}t desired position

Incorporate Fmoc-Phe(3,5-DiF)-OH

'

Cleavage and Purification

confirm structure “confirm identity and purity

NMR Spectroscopy (1H, 13C, 19F) Mass Spectrometry (LC-MS)

Binding|Studies

Incubate Labeled Peptide with Receptor

;

Acquire 19F NMR Spectra

&:Ientify binding interface

Analyze Chemical Shift Perturbations

Click to download full resolution via product page

Caption: Workflow for the synthesis and application of H-Phe(3,5-DiF)-OH labeled peptides.
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Logical Pathway for Spectroscopic Analysis

The characterization of H-Phe(3,5-DiF)-OH follows a logical progression of spectroscopic
techniques to confirm its structure and purity.

Logical Flow of Spectroscopic Analysis

Synthesized H-Phe(3,5-DiF)-OH

Click to download full resolution via product page

Caption: The logical progression of spectroscopic techniques for the structural elucidation of H-
Phe(3,5-DiF)-OH.

 To cite this document: BenchChem. [Spectroscopic Profile of H-Phe(3,5-DiF)-OH: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
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[https://www.benchchem.com/product/b1582020#spectroscopic-data-for-h-phe-3-5-dif-oh-
nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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